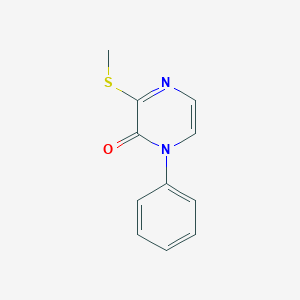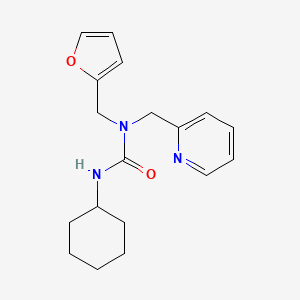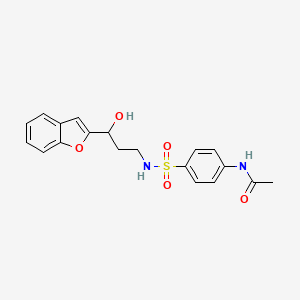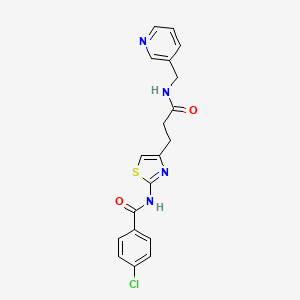![molecular formula C12H8ClF3N2O B2822789 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]aniline CAS No. 80783-47-7](/img/structure/B2822789.png)
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]aniline” is a chemical compound with the CAS Number: 80783-47-7 . It has a molecular weight of 288.66 . The IUPAC name for this compound is 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline .
Synthesis Analysis
The synthesis of “3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]aniline” and its derivatives is a topic of interest in the field of agrochemical and pharmaceutical compounds . Trifluoromethylpyridine (TFMP) and its intermediates are key structural ingredients for the development of these compounds . The synthesis of TFMP intermediates is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]aniline” is represented by the InChI Code: 1S/C12H8ClF3N2O/c13-10-4-7(12(14,15)16)6-18-11(10)19-9-3-1-2-8(17)5-9/h1-6H,17H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]aniline” include a boiling point of 66-68°C .Wissenschaftliche Forschungsanwendungen
Structural and Material Chemistry
The compound 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]aniline, as part of the fluazinam molecule, exhibits significant structural characteristics. In fluazinam, the dihedral angle between the pyridine and benzene ring planes is noted, contributing to its fungicidal properties. This structural detail enhances our understanding of the molecule's stability and interactions within various matrices, suggesting its potential application in material chemistry for designing substances with specific properties. The crystal structure of fluazinam reveals a three-dimensional network formed through a series of hydrogen bonds and short contacts, highlighting the importance of such compounds in developing new materials with desired chemical and physical attributes (Youngeun Jeon et al., 2013).
Catalysis and Coordination Chemistry
Research on complexes involving aniline or pyridine-functionalized N-heterocyclic carbene indicates the versatility of these compounds in coordination chemistry. These studies provide insights into the metal-ligand interactions, showcasing the role of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]aniline derivatives in catalysis and the synthesis of coordination compounds. The structural analysis of these complexes contributes to a deeper understanding of their reactivity and potential applications in catalytic processes, offering pathways to synthesize materials with specific functions (Ren-Tai Zhuang et al., 2013).
Drug Design and Bioactive Molecules
In the realm of pharmaceuticals and bioactive molecule development, docking and quantitative structure–activity relationship (QSAR) studies for derivatives of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]aniline, such as c-Met kinase inhibitors, demonstrate the compound's significance. These studies help identify molecular features that contribute to high inhibitory activity, facilitating the design of potent drugs. The predictive models generated from these analyses offer valuable insights into the development of new therapeutics, underscoring the compound's role in medicinal chemistry (Julio Caballero et al., 2011).
Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles using selected 1,3-diketones, which include the trifluoromethyl group, highlights the application of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]aniline in organic synthesis. These reactions produce a range of pyrazoles, isoxazoles, pyrimidines, and quinolines, demonstrating the compound's utility in synthesizing fluorinated heterocycles. This process not only expands the toolkit for synthetic chemists but also opens up new avenues for developing compounds with potential applications in pharmaceuticals and agrochemicals (Joseph Sloop et al., 2002).
Safety and Hazards
Zukünftige Richtungen
The future directions for “3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]aniline” and its derivatives are promising. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .
Wirkmechanismus
Target of Action
Trifluoromethylpyridines, a key structural motif in this compound, are known to be used in the agrochemical and pharmaceutical industries . They are often involved in the protection of crops from pests and have applications in pharmaceuticals .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
Compounds containing the trifluoromethylpyridine moiety have been used in the development of agrochemicals and pharmaceuticals, suggesting they may have significant biological activity .
Eigenschaften
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O/c13-10-4-7(12(14,15)16)6-18-11(10)19-9-3-1-2-8(17)5-9/h1-6H,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMXOVGZNWGJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Methoxymethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B2822706.png)
![2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2822707.png)
![N-cyclohexyl-2-[[6-(4-ethoxyphenyl)-3-pyridazinyl]thio]acetamide](/img/structure/B2822709.png)

![3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide](/img/structure/B2822715.png)




![N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2822723.png)
![4-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2822724.png)
![3-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2822725.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2822726.png)
